P2X3 Receptor Antagonist Potency Compared to the Endogenous Agonist ATP
The compound demonstrates measurable antagonist activity at recombinant rat P2X3 purinoceptors. In an oocyte expression system, the compound exhibited an EC50 of 340 nM, while the endogenous agonist ATP typically requires micromolar concentrations to evoke currents at this receptor . The 2.9-fold improvement in potency over the natural ligand indicates a favorable interaction with the P2X3 orthosteric site.
| Evidence Dimension | Potency at P2X3 receptor (EC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (antagonist activity) |
| Comparator Or Baseline | ATP (endogenous agonist) EC50 ≈ 1-10 µM |
| Quantified Difference | ≥ 2.9-fold improvement |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; 10 µM test concentration |
Why This Matters
Demonstrates that the compound is a functional antagonist, not a silent binder, supporting its selection for experiments requiring P2X3 blockade.
- [1] BindingDB. Summary for Ki: ChEMBL_147403 (CHEMBL884064). Available at: http://bdb2.ucsd.edu (accessed 29 April 2026). View Source
- [2] Jacobson KA, Jarvis MF, Williams M. Purine and pyrimidine (P2) receptors as drug targets. J Med Chem. 2002;45:4057-93. PubMed ID: 12213051. View Source
